N-benzyl-3-(2-pyrimidinyloxy)benzamide
Description
Properties
IUPAC Name |
N-benzyl-3-pyrimidin-2-yloxybenzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15N3O2/c22-17(21-13-14-6-2-1-3-7-14)15-8-4-9-16(12-15)23-18-19-10-5-11-20-18/h1-12H,13H2,(H,21,22) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MGFGLSYVROAVPQ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CNC(=O)C2=CC(=CC=C2)OC3=NC=CC=N3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15N3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Comparison with Similar Benzamide Derivatives
Structural and Functional Variations
The biological and chemical properties of benzamide derivatives are heavily influenced by substituent type, position, and flexibility. Below is a comparative analysis of key analogs:
Key Differentiators of N-Benzyl-3-(2-Pyrimidinyloxy)Benzamide
- Substituent Impact : The pyrimidinyloxy group may enhance π-π stacking with enzyme active sites (cf. pyrimidine’s role in kinase inhibitors).
- Potential Applications: Likely targets include tyrosine phosphatases (cf. SHP2 inhibitors in ) or epigenetic regulators (cf. HAT modulators in –7).
- Synthetic Challenges : Introducing the pyrimidinyloxy moiety may require regioselective coupling or protective group strategies to avoid side reactions.
Q & A
Q. What are the key considerations for optimizing the synthesis of N-benzyl-3-(2-pyrimidinyloxy)benzamide to improve yield and purity?
- Methodological Answer : Synthesis optimization requires careful control of reaction conditions, such as temperature, solvent choice (e.g., dichloromethane or acetonitrile), and stoichiometry of reagents like benzyloxy hydroxylamine hydrochloride and acyl chlorides. For example, and highlight the use of sodium carbonate as a base and trichloroisocyanuric acid for activation. Hazard analysis is critical due to the mutagenicity of intermediates (e.g., Ames II testing in ). Purification via column chromatography or HPLC (as in ) is recommended to isolate the target compound from side products.
Q. How can structural elucidation of this compound be performed to confirm its configuration?
- Methodological Answer : X-ray crystallography using programs like SHELXL ( ) or visualization tools like Mercury CSD () can resolve the sp³ pyramidalization at nitrogen and anomeric stabilization effects. Complementary techniques include NMR (¹H/¹³C) to analyze resonance splitting from the pyrimidinyloxy group and mass spectrometry (LCMS) for molecular weight confirmation (as in ). Computational methods (e.g., DFT) may further validate electronic interactions.
Q. What preliminary biological assays are suitable for evaluating this compound’s activity?
- Methodological Answer : Initial screening should focus on enzyme inhibition assays (e.g., phosphoinositide 3-kinase/PI3K, as seen in ) using fluorescence-based or radiometric methods. Cell viability assays (e.g., MTT) in cancer lines can assess cytotoxicity. Mutagenicity must be evaluated via Ames II testing () to rule out genotoxic risks. Dose-response curves and IC₅₀ calculations are critical for potency assessment.
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to enhance this compound’s inhibitory potency?
- Methodological Answer : SAR analysis should systematically modify substituents on the benzamide core (e.g., trifluoromethyl, methoxy) and pyrimidinyloxy linker ( ). For example:
- Electron-withdrawing groups (e.g., -CF₃) may enhance binding to hydrophobic enzyme pockets.
- Linker optimization : Replacing the pyrimidinyloxy group with thiazolo[5,4-b]pyridine () or imidazopyridine () can improve solubility.
High-throughput screening (HTS) and molecular docking (using tools like AutoDock) can prioritize analogs. Reaction schemes in (Lawesson’s reagent for thioamide formation) provide synthetic pathways for diversification.
Q. How can researchers resolve contradictions in reported synthetic yields of this compound derivatives?
- Methodological Answer : Yield discrepancies often arise from:
- Reagent purity : Impurities in O-benzyl hydroxylamine () or acyl chlorides may require redistillation.
- Scale-dependent effects : Small-scale reactions (e.g., 125 mmol in ) may not translate linearly to larger batches due to heat dissipation.
- Side reactions : Monitor intermediates via TLC or LCMS () to detect premature hydrolysis or dimerization. Design of experiments (DoE) can statistically isolate critical factors (e.g., temperature, solvent polarity).
Q. What strategies mitigate decomposition risks during storage of This compound and its analogs?
- Methodological Answer :
- Temperature control : Store at 0–6°C in amber vials to prevent thermal/photo-degradation ().
- Lyophilization : Freeze-drying under inert atmosphere (N₂/Ar) reduces hydrolysis ().
- Stabilizers : Add antioxidants (e.g., BHT) or desiccants (e.g., silica gel) to vials.
Regular stability testing via HPLC () and DSC (differential scanning calorimetry, ) is essential.
Q. How can in silico modeling predict This compound’s interaction with biological targets?
- Methodological Answer :
- Molecular dynamics (MD) simulations : Use software like GROMACS to model binding kinetics with PI3K () or other targets.
- Pharmacophore mapping : Identify critical hydrogen-bonding (pyrimidinyl oxygen) and hydrophobic (benzyl group) features using Schrödinger Suite.
- ADMET prediction : Tools like SwissADME assess bioavailability and toxicity risks (e.g., Ames mutagenicity in ).
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
